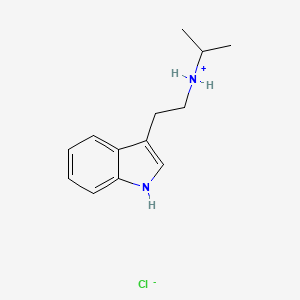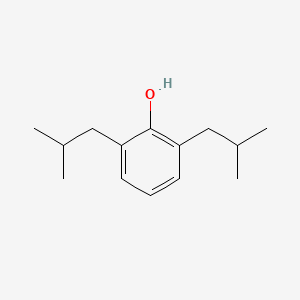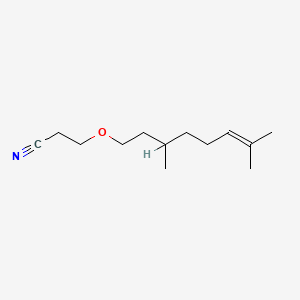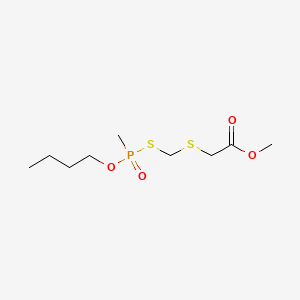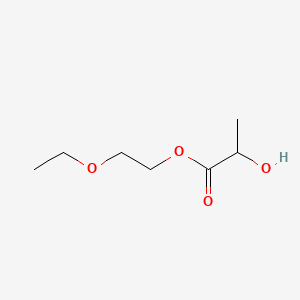
2-Ethoxyethyl lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl lactate is an organic compound with the molecular formula C7H14O4. It is an ester formed from the reaction of ethoxyethanol and lactic acid. This compound is a colorless liquid at room temperature and is known for its use as a solvent in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl lactate can be synthesized through the esterification of ethoxyethanol with lactic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
[ \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{CH}(\text{OH})\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCOCH}(\text{OH})\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the product. The reaction conditions are optimized to maintain a balance between reaction rate and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into ethoxyethanol and lactic acid.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ethoxyethanol and lactic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl lactate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: Utilized in pharmaceutical formulations as a solvent and excipient.
Industry: Applied in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl lactate involves its ability to dissolve various substances, making it an effective solvent. It interacts with molecular targets by breaking intermolecular forces, allowing for the dissolution of solutes. In biological systems, it can facilitate the delivery of active compounds by enhancing their solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxyethyl acetate: Similar in structure but differs in the ester group, which is derived from acetic acid instead of lactic acid.
Ethyl lactate: Another ester of lactic acid but with ethanol instead of ethoxyethanol.
Uniqueness
2-Ethoxyethyl lactate is unique due to its specific combination of ethoxyethanol and lactic acid, providing distinct solvent properties that are advantageous in various applications. Its ability to dissolve both polar and non-polar substances makes it versatile compared to other similar compounds.
Eigenschaften
CAS-Nummer |
617-74-3 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-3-10-4-5-11-7(9)6(2)8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
WWLJGQOZMKGWOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)

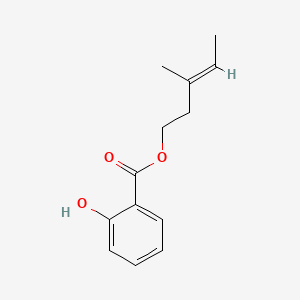
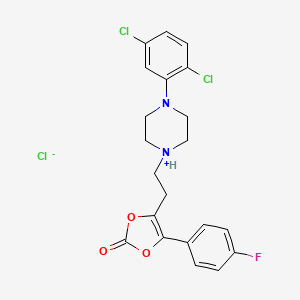
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

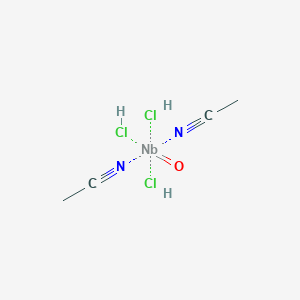
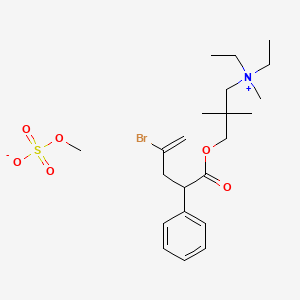
![Ledienosid [German]](/img/structure/B13766944.png)
